molecular formula C9H8INO B3288158 3-iodo-5-methoxy-1H-indole CAS No. 85092-86-0

3-iodo-5-methoxy-1H-indole

Cat. No.: B3288158
CAS No.: 85092-86-0
M. Wt: 273.07 g/mol
InChI Key: PKUXXVNWIXWXOE-UHFFFAOYSA-N
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Description

“3-iodo-5-methoxy-1H-indole” is a compound that belongs to the class of organic compounds known as indoles . The molecular weight of this compound is 273.07 . It is a yellow to brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8INO/c1-12-6-2-3-9-7 (4-6)8 (10)5-11-9/h2-5,11H,1H3 . This indicates that the compound has a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, indole derivatives have been extensively explored in various chemical reactions .


Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 273.07 . The compound has an InChI code of 1S/C9H8INO/c1-12-6-2-3-9-7 (4-6)8 (10)5-11-9/h2-5,11H,1H3 .

Scientific Research Applications

Chemical Synthesis

3-Iodo-5-methoxy-1H-indole serves as a precursor in the synthesis of a variety of indole derivatives, which are important in pharmaceutical and chemical research. For instance, it has been used in the synthesis of 5-methoxy-3-(2- disopropy-amidogenl ethyl)-indole, demonstrating the versatility of indole derivatives in chemical synthesis processes. Factors such as reaction time, temperature, and solvent have significant impacts on the yield, highlighting the importance of optimizing synthesis conditions (Zha Xiao-lin, 2003).

Pharmacological Potential

Indole derivatives, including those related to this compound, have shown potential in pharmacological applications. For example, certain derivatives have been identified as potent and selective serotonin 6 (5-HT6) receptor antagonists, offering promise for the treatment of cognitive disorders such as Alzheimer's disease (R. Nirogi et al., 2017). This suggests that modifications of the this compound core could lead to significant therapeutic applications.

Antioxidant Properties

The indole-3-carbinol derivatives, which could be structurally related to this compound, have been studied for their antioxidant properties. These compounds are found to exhibit significant radical scavenging activities, indicating potential dietary applications in preventive and regenerative medicine (Q. Vo & A. Mechler, 2019).

Antimicrobial Activity

Derivatives of indole, synthesized from this compound, have been evaluated for antimicrobial potential. Such compounds have shown promising results as antimicrobial agents, suggesting the potential for the development of new antibiotics or antimicrobial compounds (B. M. Kalshetty et al., 2012).

Molecular Docking and Biological Prediction

Indole derivatives, including those related to this compound, have been subjected to molecular docking and biological prediction studies. These investigations help in understanding the interactions between indole derivatives and biological targets, facilitating the design of molecules with improved efficacy and specificity for various biological applications (Nadia G. Haress et al., 2016).

Properties

IUPAC Name

3-iodo-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUXXVNWIXWXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311383
Record name 3-Iodo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85092-86-0
Record name 3-Iodo-5-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85092-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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